1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine
CAS No.: 2098043-75-3
Cat. No.: VC3141511
Molecular Formula: C12H18N4O
Molecular Weight: 234.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098043-75-3 |
|---|---|
| Molecular Formula | C12H18N4O |
| Molecular Weight | 234.3 g/mol |
| IUPAC Name | 1-(6,8-dihydro-5H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine |
| Standard InChI | InChI=1S/C12H18N4O/c13-10-1-4-16(5-2-10)12-7-9-3-6-17-8-11(9)14-15-12/h7,10H,1-6,8,13H2 |
| Standard InChI Key | OMVNFJJITOFKNZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)C2=NN=C3COCCC3=C2 |
| Canonical SMILES | C1CN(CCC1N)C2=NN=C3COCCC3=C2 |
Introduction
1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine, with the CAS number 2098043-75-3, is a complex organic compound that combines a pyrano[3,4-c]pyridazine ring system with a piperidine moiety. This compound is of interest in pharmaceutical and chemical research due to its unique structural features, which may confer specific biological activities.
Synthesis and Preparation
The synthesis of 1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine typically involves multi-step reactions starting from simpler precursors. While specific synthesis protocols for this compound are not widely detailed in the available literature, similar compounds often require careful control of reaction conditions, including temperature, solvent choice, and reagent selection, to achieve high yields and purity.
Data and Tables
Table 1: Basic Properties of 1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine
| Property | Value |
|---|---|
| CAS Number | 2098043-75-3 |
| Molecular Formula | C12H18N4O |
| Molecular Weight | 234.30 g/mol |
Table 2: Potential Synthetic Steps (Hypothetical)
| Step | Reaction Conditions | Reagents |
|---|---|---|
| 1 | Formation of pyridazine core | Starting materials (e.g., malononitrile, hydrazine derivatives) |
| 2 | Cyclization to form pyrano[3,4-c]pyridazine | Appropriate cyclization reagents (e.g., acids, bases) |
| 3 | Introduction of piperidine moiety | Piperidine derivatives, coupling reagents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume